This compound can be derived from various synthetic routes, often involving the cyclization of precursors such as imines or other nitrogen-containing compounds. Its classification falls under the broader category of heterocycles, which are compounds featuring rings containing at least one atom that is not carbon, in this case, nitrogen. The specific structure of hexahydrocyclopenta[c]pyrrol-5(1H)-one allows it to exhibit interesting chemical properties and biological activities.
The synthesis of hexahydrocyclopenta[c]pyrrol-5(1H)-one can be achieved through several methods, with the intramolecular Khand reaction being one of the most prominent techniques. This method typically involves the following steps:
The yields reported for these synthesis methods can vary but are generally high, often exceeding 90% depending on the specific conditions employed.
Hexahydrocyclopenta[c]pyrrol-5(1H)-one features a bicyclic structure consisting of a cyclopentane ring fused to a pyrrole ring. The molecular formula is , and it has a molecular weight of approximately 137.19 g/mol.
Hexahydrocyclopenta[c]pyrrol-5(1H)-one can participate in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.
The mechanism of action for hexahydrocyclopenta[c]pyrrol-5(1H)-one largely depends on its interactions with biological targets, particularly in medicinal chemistry contexts:
Further research is necessary to elucidate specific mechanisms and therapeutic potentials.
Hexahydrocyclopenta[c]pyrrol-5(1H)-one exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development.
Hexahydrocyclopenta[c]pyrrol-5(1H)-one has several scientific applications:
Bicyclic saturated heterocycles represent a cornerstone of modern medicinal chemistry, offering unique three-dimensional architectures that enable precise interactions with biological targets. These constrained polycyclic systems bridge the gap between structural rigidity and functional versatility, making them indispensable scaffolds in pharmacophore design. Among these, fused cyclopentane-pyrrolidinone systems have emerged as particularly privileged structures due to their balanced physicochemical properties and synthetic tractability. This review examines the specific case of hexahydrocyclopenta[c]pyrrol-5(1H)-one – a prototypical bicyclic scaffold whose structural features and evolving nomenclature reflect broader trends in heterocyclic chemistry. We explore how systematic saturation patterns influence bioactivity, trace the compound's nomenclature evolution across chemical databases, and analyze its role in bridging synthetic methodology with therapeutic applications.
Hexahydrocyclopenta[c]pyrrol-5(1H)-one belongs to the [3.3.0] bicyclic framework family, characterized by fusion between five-membered aliphatic and heterocyclic rings. Its molecular architecture comprises:
X-ray crystallographic studies confirm the puckered conformation of the cyclopentane ring and near-planarity of the lactam ring, creating an optimal presentation of pharmacophoric elements [3]. The carbonyl group (C5=O) exhibits significant polarization (bond length: 1.21 Å), enhancing its capacity for dipole-dipole interactions with biological targets. This stereoelectronically defined architecture distinguishes it from related monocyclic or partially unsaturated analogs, enabling precise vectoring of substituents in three-dimensional space.
Table 1: Comparative Structural Features of Bicyclic Saturated Heterocycles
Scaffold Type | Ring Fusion | Key Functional Groups | Degree of Saturation |
---|---|---|---|
Hexahydrocyclopenta[c]pyrrol-5(1H)-one | cis-[3.3.0] | Ketone (C5=O), tertiary amine | Fully saturated |
Tetrahydrocyclopentapyrrole | [3.3.0] | Enone, secondary amine | Partial unsaturation |
Octahydroisoindole | cis-[3.3.0] | Lactam, amine | Fully saturated |
Pyrrolizidinone | [3.5.0] | Bridged ketone, amine | Fully saturated |
The complete saturation of hexahydrocyclopenta[c]pyrrol-5(1H)-one imparts distinct advantages in bioactive molecule development:
The compound's polar surface area (29.1 Ų) falls within the optimal range for blood-brain barrier penetration, suggesting potential CNS applications [3]. This saturation pattern also enhances synthetic versatility: hydrogenation is unnecessary, and ring systems can be functionalized through direct C-H activation or selective reduction strategies. Medicinal chemistry studies demonstrate that saturation significantly enhances antimicrobial activity – derivatives exhibit MIC values as low as 0.25 µg/mL against Mycobacterium tuberculosis H37Rv, outperforming linezolid (2.0 µg/mL) [3].
Table 2: Bioactivity Advantages of Saturated vs. Unsaturated Analogs
Property | Saturated Scaffold | Unsaturated Analog | Impact on Bioactivity |
---|---|---|---|
Metabolic Stability | High | Moderate | Extended plasma half-life |
Conformational Flexibility | Restricted | Flexible | Improved target selectivity |
Chiral Centers | 2 (C3a, C6a) | 0 | Enantioselective interactions |
Antimicrobial Activity (MIC) | 0.25 µg/mL | >8 µg/mL | 32-fold potency increase |
Calculated LogP | -0.68 to 1.32 | 1.8-2.5 | Enhanced membrane permeability |
The chemical identity of hexahydrocyclopenta[c]pyrrol-5(1H)-one has been complicated by evolving nomenclature systems and stereochemical designations:
This nomenclature evolution highlights critical challenges in chemical informatics: stereochemical ambiguity in early registry systems created persistent identifier duplication. The cis-fused stereoisomer (CAS 96896-09-2) has become the reference standard in medicinal chemistry applications due to its defined spatial orientation and superior biological performance [4] [8]. Database fragmentation remains an issue, with PubChem (CID 46911901) and ChemSrc listing different physical properties for the same structural diagram [1] [2].
This analysis focuses on hexahydrocyclopenta[c]pyrrol-5(1H)-one as a nexus between practical synthesis and functional utility:
The compound's physicochemical profile (molecular weight: 125.17 g/mol, rotatable bonds: 0, H-bond acceptors: 2) aligns with modern lead-likeness criteria, facilitating drug development. Commercial availability from multiple suppliers (e.g., BOC Sciences, Matrix Scientific) at research scale (purity: 95-97%) supports its adoption as a building block [8]. Future directions include fluorinated analogs to enhance BBB penetration and photoaffinity labeling derivatives for target identification studies.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2